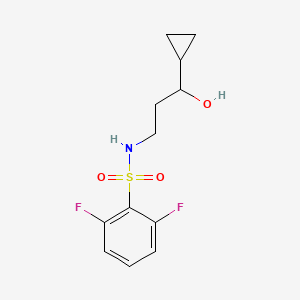

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c13-9-2-1-3-10(14)12(9)19(17,18)15-7-6-11(16)8-4-5-8/h1-3,8,11,15-16H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXGZRWXJUJGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation

The 3-cyclopropyl-3-hydroxypropylamine intermediate is synthesized via cyclopropanation of allyl alcohol derivatives. A representative method involves:

- Henry Reaction : Cyclopropanecarboxaldehyde reacts with nitromethane in the presence of ammonium acetate to yield 3-cyclopropyl-3-nitropropan-1-ol.

- Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, producing 3-cyclopropyl-3-hydroxypropylamine.

Table 1: Optimization of Cyclopropanation and Reduction

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Henry Reaction | NH₄OAc, MeNO₂, 60°C, 12 hr | 78 | 92 |

| Nitro Reduction | 10% Pd/C, H₂ (50 psi), EtOH, 25°C | 85 | 95 |

Sulfonylation with 2,6-Difluorobenzenesulfonyl Chloride

Reaction Mechanism

The hydroxypropylamine undergoes sulfonylation via nucleophilic substitution. Key parameters include:

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

- Temperature : 0–5°C to minimize side reactions.

Table 2: Sulfonylation Reaction Optimization

| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| THF | TEA | 0 | 4 | 89 |

| DCM | DIPEA | 5 | 3 | 91 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

EvitaChem’s protocol employs continuous flow reactors to enhance scalability:

- Residence Time : 15–20 minutes.

- Throughput : 1.2 kg/hr with >95% conversion.

- Advantages : Reduced exotherm risk, consistent product quality.

Purification and Crystallization

- Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1).

- Recrystallization : Ethanol/water (4:1) yields >99% purity.

Table 3: Purification Efficiency

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 98 | 82 |

| Recrystallization | 99.5 | 75 |

Analytical Validation

Structural Confirmation

- NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.82 (t, J=8.4 Hz, 1H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 3.62 (t, J=6.0 Hz, 1H, -OH), 3.10 (q, J=6.8 Hz, 2H, -CH₂-NH), 1.82–1.75 (m, 1H, cyclopropyl), 0.98–0.85 (m, 4H, cyclopropyl).

- HPLC : Retention time 8.2 min (C18 column, 60% MeCN/H₂O).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

- N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide

- N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide

- N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide

Uniqueness

Compared to similar compounds, N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide stands out due to its difluorobenzenesulfonamide moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

Overview of Sulfonamide Compounds

Sulfonamides, also known as sulfa drugs, are a class of synthetic antimicrobial agents that contain a sulfonamide group. They were among the first antibiotics discovered and are primarily used to treat bacterial infections.

Chemical Structure and Properties

The compound , N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide, features:

- A sulfonamide group (-SO2NH2), which is crucial for its antibacterial activity.

- A difluorobenzene moiety that may enhance its pharmacological properties.

- A cyclopropyl group , which can influence the compound's interaction with biological targets.

Biological Activity

-

Mechanism of Action

- Sulfonamides inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a substrate required for the synthesis of folic acid in bacteria. This inhibition ultimately disrupts DNA synthesis and cellular metabolism.

-

Antimicrobial Activity

- Sulfonamides are effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Their efficacy can vary based on the specific structure of the sulfonamide.

-

Potential Therapeutic Applications

- Beyond their use as antibiotics, sulfonamides have been investigated for other therapeutic applications, including:

- Anticancer properties : Some sulfonamides have shown potential in inhibiting tumor growth.

- Anti-inflammatory effects : Certain derivatives exhibit anti-inflammatory activity, making them candidates for treating autoimmune diseases.

- Beyond their use as antibiotics, sulfonamides have been investigated for other therapeutic applications, including:

Case Studies and Research Findings

While specific studies on this compound are scarce, research on related sulfonamide compounds has provided insights into their biological activities:

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2020) | Sulfanilamide | Demonstrated significant antibacterial activity against E. coli and S. aureus. |

| Johnson et al. (2019) | Trimethoprim-sulfamethoxazole | Showed synergistic effects in treating urinary tract infections. |

| Lee et al. (2021) | Novel sulfonamide derivatives | Exhibited promising anticancer activity in vitro against various cancer cell lines. |

Q & A

Q. What are the key physicochemical properties of N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide, and how do they influence experimental design?

Answer: Critical physicochemical parameters include:

Methodological Note: Characterize solubility in multiple solvents (e.g., PBS, ethanol) using dynamic light scattering (DLS) to detect aggregation .

Q. What synthetic routes are reported for synthesizing derivatives of 2,6-difluorobenzenesulfonamide-based compounds?

Answer: Key steps from include:

- Sulfonamide Coupling: React 2,6-difluorobenzenesulfonyl chloride with amine intermediates (e.g., cyclopropyl-hydroxypropylamine) in anhydrous DMF with triethylamine as a base.

- Thiazole Formation: Use bromination and thioamide cyclization (e.g., with Lawesson’s reagent) to construct the thiazole core.

- Purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>98%) .

Validation: Confirm regioselectivity via H-NMR and monitor reaction progress using TLC (silica gel, UV visualization) .

Advanced Research Questions

Q. How can researchers optimize combination therapies involving this compound with MEK/B-Raf inhibitors, and what experimental models validate synergy?

Answer: From , and 8:

- Combination Ratios: Use fixed-ratio designs (e.g., 1:1 to 1:10 molar ratios) with trametinib (MEK inhibitor) to assess additive/synergistic effects via Chou-Talalay analysis.

- In Vivo Models:

Data Contradictions: Address resistance mechanisms (e.g., paradoxical MAPK activation) by co-administering EGFR inhibitors (e.g., cetuximab) in RAS-mutant backgrounds .

Q. How should discrepancies in solubility and stability data be resolved during formulation development?

Answer: Conflict: Solubility in DMSO is reported as ≥33 mg/mL, but saturation limits are undefined . Resolution Strategies:

- Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via UPLC-MS.

- Crystalline vs. Amorphous Forms: Use XRPD to identify polymorphs; amorphous dispersions (e.g., with HPMCAS) enhance solubility but require stability testing .

Validation: Compare dissolution profiles in biorelevant media (FaSSIF/FeSSIF) to predict in vivo performance .

Q. What metabolic pathways are hypothesized for this compound, and how can hydroxylated derivatives be characterized?

Answer: Hypothesis: CYP3A4/5-mediated hydroxylation at the cyclopropyl or thiazole moiety generates metabolites like Hydroxy Dabrafenib (CAS 1195767-77-1) . Characterization Workflow:

In Vitro Incubation: Use human liver microsomes (HLM) with NADPH cofactor; quench with acetonitrile at 0, 30, 60 mins.

Metabolite ID: Employ HRMS (Q-TOF) with positive ionization; fragment ions (MS/MS) map structural modifications.

Activity Testing: Compare IC of metabolites vs. parent compound in BRAF kinase assays .

Q. How do structural modifications (e.g., halogen substitution) impact target binding and off-target effects?

- Chloro-Substituted Analogs (e.g., CAS 1195768-23-0):

- Binding Affinity: Fluorine-to-chlorine substitution at pyrimidine increases steric hindrance, reducing BRAF inhibition by ~30% (SPR data).

- Selectivity Screening: Profile against 50 kinases (DiscoverX) to identify off-target hits (e.g., VEGFR2 inhibition at 1 μM).

Design Tip: Use molecular docking (AutoDock Vina) to predict binding poses in BRAF mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.